

25-NBD Cholesterol: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: 25-NBD Cholesterol

Cat. No.: B11831033

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **25-NBD Cholesterol**, a fluorescent analog of cholesterol widely utilized in cellular and molecular research. It details the compound's properties, experimental applications, and its role in elucidating complex signaling pathways involved in cholesterol transport and metabolism.

Core Properties of 25-NBD Cholesterol

25-NBD Cholesterol, chemically known as 25-[N-[(7-nitro-2-1,3-benzoxadiazol-4-yl)methyl]amino]-27-norcholesterol, is a vital tool for distinguishing exogenous from endogenous cholesterol in various biological systems.^{[1][2]} Its utility stems from the covalent attachment of a nitrobenzoxadiazole (NBD) fluorophore to the cholesterol backbone, which imparts fluorescent properties, allowing for real-time visualization and quantification of cholesterol dynamics within live cells.^{[1][3]} The NBD group confers a green fluorescence signal, making it compatible with standard fluorescence microscopy and spectroscopy instrumentation.^{[1][3]}

Physicochemical and Spectroscopic Data

A summary of the key quantitative properties of **25-NBD Cholesterol** is presented below. These values are crucial for designing and interpreting experiments involving this fluorescent probe.

| Property | Value | Notes |
|---------------------------------------|---|--|
| Molecular Formula | C ₃₃ H ₄₈ N ₄ O ₄ | [2] |
| Molecular Weight | 564.76 g/mol | [2] |
| Excitation Maximum (λ _{ex}) | ~463-473 nm | Environment-dependent. |
| Emission Maximum (λ _{em}) | ~533-545 nm | Environment-dependent; shifts to shorter wavelengths in more hydrophobic environments. |
| Fluorescence Lifetime (τ) | ~4.4 - 5.1 ns | Sensitive to the local membrane environment; decreases with increased hydration.[4] |
| Appearance | Powder | [2] |
| Storage Conditions | -20°C | [2] |

Key Experimental Applications and Protocols

25-NBD Cholesterol is instrumental in a variety of assays designed to probe cholesterol transport and metabolism. Below are detailed protocols for some of its primary applications.

Cellular Cholesterol Efflux Assay

This assay quantifies the movement of cholesterol from cells to extracellular acceptors, a critical process in reverse cholesterol transport.

Methodology:

- Cell Culture and Labeling:
 - Seed macrophages (e.g., THP-1 or primary macrophages) in a 96-well plate and differentiate as required.
 - Label the cells by incubating with a medium containing 5 μM **25-NBD Cholesterol** for 4-6 hours at 37°C. This allows for the incorporation of the fluorescent cholesterol analog into

the cellular cholesterol pools.

- Equilibration:
 - After labeling, wash the cells twice with phosphate-buffered saline (PBS) to remove excess probe.
 - Incubate the cells in a serum-free medium for 1-2 hours to allow for the equilibration of **25-NBD Cholesterol** within the intracellular compartments.
- Cholesterol Efflux:
 - Induce cholesterol efflux by incubating the cells with a medium containing cholesterol acceptors, such as Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL), for a defined period (typically 1-4 hours).
- Quantification:
 - Following the efflux period, collect the extracellular medium.
 - Lyse the cells using a suitable lysis buffer (e.g., 0.1% SDS in PBS).
 - Measure the fluorescence intensity of both the medium and the cell lysate using a fluorescence plate reader (Excitation: ~463 nm, Emission: ~536 nm).
- Calculation:
 - The percentage of cholesterol efflux is calculated as:
$$\left(\frac{\text{Fluorescence in medium}}{\text{Fluorescence in medium} + \text{Fluorescence in cell lysate}} \right) * 100$$

Cellular Cholesterol Uptake and Trafficking via Fluorescence Microscopy

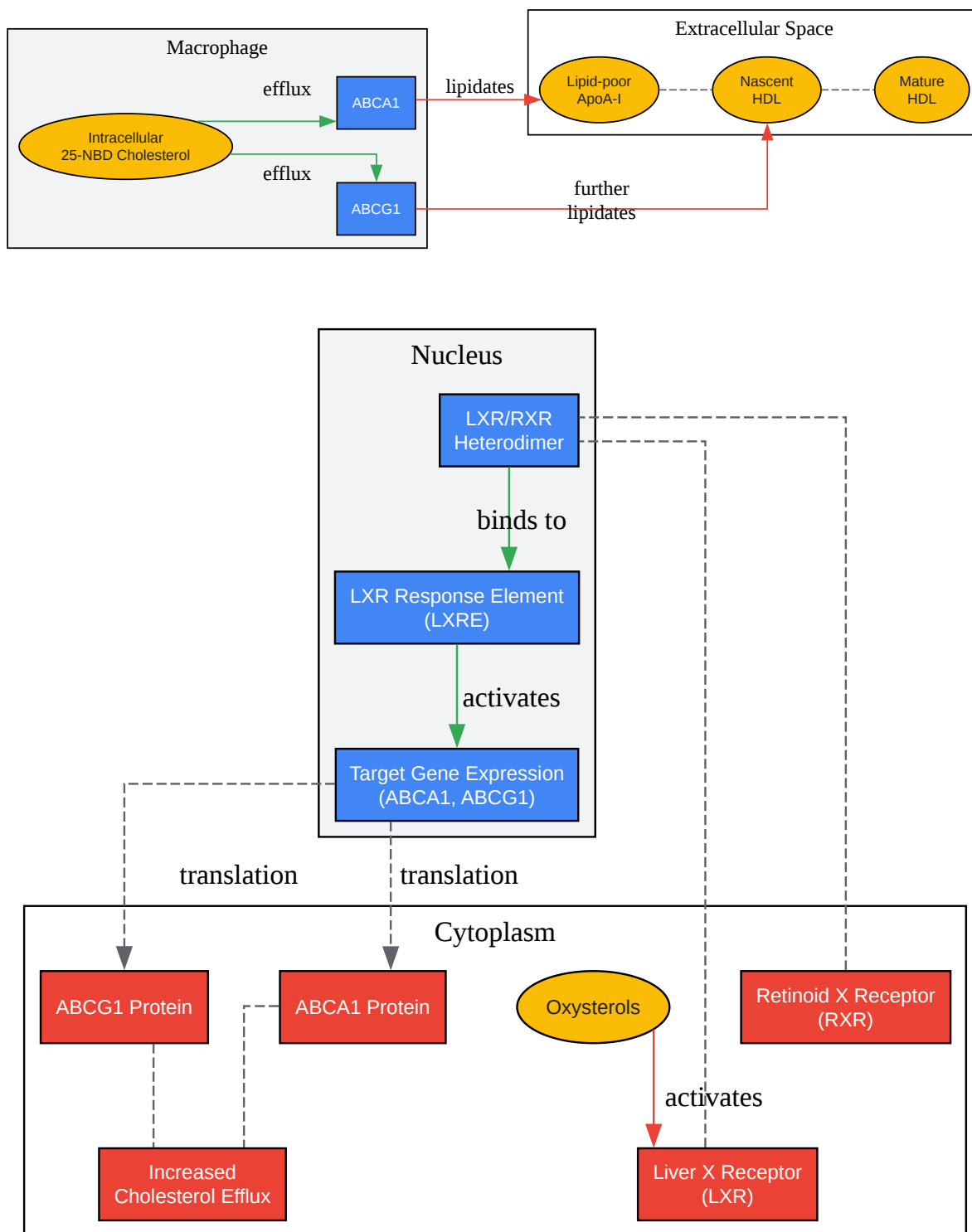
This protocol enables the visualization of cholesterol uptake and its subsequent intracellular trafficking pathways.

Methodology:

- Cell Preparation:
 - Grow adherent cells (e.g., hepatocytes, fibroblasts) on glass-bottom dishes or coverslips suitable for microscopy.
- Labeling:
 - Prepare a labeling solution by complexing **25-NBD Cholesterol** with a carrier molecule like methyl- β -cyclodextrin (MCD) to enhance its solubility and delivery to cells. A typical ratio is 1:10 (cholesterol:MCD).
 - Incubate the cells with the **25-NBD Cholesterol**-MCD complex in a serum-free medium for a short duration (e.g., 5-30 minutes) at 37°C.
- Washing and Chasing:
 - Wash the cells thoroughly with PBS to remove the labeling solution.
 - To follow the intracellular trafficking, incubate the cells in a fresh, probe-free medium for various time points (a "chase" period).
- Imaging:
 - Mount the coverslips or dishes on a confocal or epifluorescence microscope.
 - Acquire images using appropriate filter sets for the NBD fluorophore (e.g., FITC/GFP channel).
 - For co-localization studies, cells can be simultaneously stained with organelle-specific markers (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria).
- Image Analysis:
 - Analyze the acquired images to determine the subcellular localization of **25-NBD Cholesterol** over time, providing insights into its transport pathways.

Elucidation of Signaling Pathways

25-NBD Cholesterol has been pivotal in dissecting the molecular machinery governing cholesterol homeostasis. Below are diagrams of key signaling pathways investigated using this probe.



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